4-fluoro-4-methylpentanoic acid
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Overview
Description
4-fluoro-4-methylpentanoic acid is an organic compound that belongs to the class of alkyl fluorides It is characterized by the presence of a fluorine atom attached to the fourth carbon of a pentanoic acid chain, with a methyl group also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-fluoro-4-methylpentanoic acid involves the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. This reaction utilizes silver nitrate as the catalyst and Selectfluor as the fluorine source in a mixed solvent of acetone and water. The reaction proceeds smoothly at room temperature or under reflux conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of Selectfluor and silver nitrate remains consistent, with careful monitoring of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of 4-fluoro-4-methylpentanone.
Reduction: Formation of 4-fluoro-4-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-4-methylpentanoic acid involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-4-methylpentanoic acid
- 4-bromo-4-methylpentanoic acid
- 4-iodo-4-methylpentanoic acid
Uniqueness
4-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atom’s small size and high electronegativity also contribute to its unique behavior in chemical reactions and biological interactions.
Properties
CAS No. |
1383116-40-2 |
---|---|
Molecular Formula |
C6H11FO2 |
Molecular Weight |
134.15 g/mol |
IUPAC Name |
4-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11FO2/c1-6(2,7)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
RKHCMZJEQQUZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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